1-Methyl-3-(4-sulfamoylphenyl)thiourea
Overview
Description
1-Methyl-3-(4-sulfamoylphenyl)thiourea is an organosulfur compound with a molecular formula of C8H11N3O3S This compound is known for its unique structural features, which include a thiourea moiety and a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-3-(4-sulfamoylphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 4-sulfamoylphenyl isothiocyanate with methylamine under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(4-sulfamoylphenyl)thiourea undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiourea nitrogen atoms, leading to the formation of substituted thioureas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, bromine, and iodine are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: Thiols, amines
Substitution: Substituted thioureas
Scientific Research Applications
1-Methyl-3-(4-sulfamoylphenyl)thiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-sulfamoylphenyl)thiourea involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
1-Methyl-3-(4-sulfamoylphenyl)thiourea can be compared with other similar compounds, such as:
3-Methyl-1-(4-sulfamoylphenyl)thiourea: Similar structure but with different substituents, leading to variations in reactivity and biological activity.
[(4-Sulfamoylphenyl)methyl]thiourea: Another thiourea derivative with a sulfamoylphenyl group, used in similar applications but with distinct properties.
The uniqueness of this compound lies in its specific structural features, which confer unique reactivity and biological activity compared to other thiourea derivatives .
Properties
IUPAC Name |
1-methyl-3-(4-sulfamoylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S2/c1-10-8(14)11-6-2-4-7(5-3-6)15(9,12)13/h2-5H,1H3,(H2,9,12,13)(H2,10,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEQHNZCGZPSII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=C(C=C1)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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